molecular formula C13H16O3 B13065004 2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid

2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid

Cat. No.: B13065004
M. Wt: 220.26 g/mol
InChI Key: LFMDZGWRTMJZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid is a chemical compound for research use. It features a benzofuran core, a structural motif present in compounds investigated for various biological activities . For instance, some benzofuran derivatives have been identified as inhibitors of SIRT1, a NAD+-dependent deacetylase enzyme implicated in cellular processes such as stress response, metabolism, and apoptosis . This suggests potential research applications in studying cellular pathways and regulation. The presence of the propanoic acid group may also make this compound a valuable intermediate in organic synthesis and medicinal chemistry research for the development of novel molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C13H16O3/c1-8-6-9-7-10(4-5-11(9)16-8)13(2,3)12(14)15/h4-5,7-8H,6H2,1-3H3,(H,14,15)

InChI Key

LFMDZGWRTMJZBA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

One of the common synthetic routes involves Friedel-Crafts acylation of benzofuran derivatives to introduce the propanoic acid side chain. This method typically starts from a substituted benzofuran and uses acyl chlorides or anhydrides in the presence of Lewis acid catalysts (e.g., AlCl3) to form the corresponding ketone intermediate. Subsequent oxidation or hydrolysis steps convert the ketone to the propanoic acid moiety.

  • Key Steps:

    • Acylation of benzofuran at the 5-position.
    • Introduction of the 2-methyl substituent on the propanoic acid.
    • Oxidation/hydrolysis to yield the carboxylic acid.
  • Advantages:

    • Straightforward and well-established reaction.
    • Good regioselectivity for benzofuran ring substitution.
  • Limitations:

    • Requires strict control of reaction conditions to avoid polyacylation.
    • Use of corrosive Lewis acids necessitates careful handling.

Grignard Reaction-Based Synthesis

Another route involves the use of Grignard reagents derived from benzofuran precursors. The Grignard reagent is reacted with suitable electrophiles such as esters or acid derivatives to build the propanoic acid side chain.

  • Typical Procedure:

    • Preparation of benzofuran-5-ylmagnesium halide.
    • Reaction with methyl-substituted electrophiles to form tertiary alcohol intermediates.
    • Oxidation of the alcohol to the corresponding carboxylic acid.
  • Research Findings:

    • This method allows for the introduction of the 2-methyl group with good stereochemical control.
    • Yields are generally moderate to high depending on the purity of reagents and reaction conditions.

Catalytic One-Pot Synthesis Using Lewis Acid Catalysts

Recent advances have demonstrated the use of Lewis acid catalysts such as indium(III) chloride (InCl3) to catalyze multi-component or one-pot reactions that assemble benzofuran derivatives with carboxylic acid functionalities efficiently.

  • Method Highlights:

    • One-pot condensation of benzofuran derivatives with malononitrile and other components under InCl3 catalysis.
    • Ultrasonic irradiation can be employed to enhance reaction rates and yields.
    • Reaction typically occurs in ethanol-water mixtures at moderate temperatures (~40 °C).
  • Benefits:

    • High yields (80%-95%) with reduced reaction times (~20 minutes).
    • Environmentally friendly and aligns with green chemistry principles.
    • Simplified purification due to high selectivity.
  • Mechanistic Insight:

    • The catalytic cycle involves initial condensation followed by nucleophilic attack and tautomerization steps leading to the desired substituted benzofuran carboxylic acid derivatives.

Patent-Disclosed Processes for Related Benzofuran Carboxylic Acids

Comparative Summary of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation Acyl chlorides, AlCl3 Anhydrous, low temperature Moderate Established, regioselective Harsh reagents, polyacylation risk
Grignard Reaction Benzofuran Grignard, electrophiles Anhydrous ether solvents Moderate-High Good stereochemical control Sensitive to moisture, multi-step
InCl3-Catalyzed One-Pot Synthesis Indium(III) chloride, ultrasound 50% EtOH, 40 °C, 20 min 80-95 High yield, green, fast Requires ultrasonic equipment
Patent-Disclosed Processes Coupling agents, bases, solvents Varied, optimized solvents High (>99.5% purity) Commercially viable, pure product May require specialized solvents

Research Findings and Notes

  • The InCl3-catalyzed method has been shown to tolerate a wide range of substituents on the benzofuran ring, making it versatile for synthesizing derivatives.
  • Control of polymorphism and crystalline forms is critical for pharmaceutical-grade material, as highlighted in patent disclosures.
  • The Friedel-Crafts and Grignard methods remain foundational but are being supplemented by greener, more efficient catalytic methods.
  • Purification techniques including crystallization and solvent selection play a pivotal role in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or improved material properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents/Ring System Key Features
Target Compound : 2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid C₁₄H₁₈O₃ 2,3-dihydro-1-benzofuran (5-position), 2-methyl groups Partial saturation reduces aromaticity; methyl groups enhance lipophilicity.
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid C₁₁H₁₂O₃ 1,3-dihydro-2-benzofuran (5-position) Differing ring saturation pattern (1,3 vs. 2,3) alters electronic structure.
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₁H₉FO₃S Fully aromatic benzofuran (5-fluoro, 3-methylthio) Aromaticity increases planarity; electronegative substituents affect reactivity.
Fmoc-Ala(2,3-dihydro-1-benzofuran-5-yl)-OH C₂₇H₂₅NO₅ 2,3-dihydro-1-benzofuran (5-position), Fmoc-protected amino acid Incorporates amino acid backbone; used in peptide synthesis.
2-Methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid C₁₂H₂₂O₃ Tetrahydropyran ring Saturated oxygen heterocycle with bulky substituents; higher steric hindrance.
Key Observations:
  • Substituent Effects: Methyl groups at the 2-position (propanoic acid) and 2-methyl on the dihydrobenzofuran enhance lipophilicity, which may influence membrane permeability .
  • Steric vs. Electronic Factors : Bulkier analogs like the tetrahydropyran derivative exhibit higher steric hindrance, whereas electronegative groups (e.g., fluorine in ) modulate electronic properties.

Crystallographic and Computational Insights

  • Structural Analysis : Programs like SHELXL and ORTEP-3 are critical for determining the dihydrobenzofuran ring’s conformation and hydrogen-bonding patterns.
  • Comparative Data : The 1,3-dihydro-2-benzofuran derivative exhibits distinct torsion angles compared to 2,3-dihydro systems, impacting molecular packing in crystals.

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